

Unlocking New Frequencies: Applications of BBO Crystals in Second-Harmonic Generation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium metaborate*

Cat. No.: *B081209*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-BBO-SHG-001

Introduction

Beta-Barium Borate (β -BaB₂O₄), commonly known as BBO, is a versatile nonlinear optical crystal renowned for its exceptional properties in frequency conversion applications. Its wide transparency range (190 nm to 3500 nm), high nonlinear optical coefficient (approximately six times that of KDP), and high laser damage threshold make it an ideal candidate for Second-Harmonic Generation (SHG).^{[1][2]} SHG is a nonlinear process where two photons of the same frequency interact within the BBO crystal to generate a single photon with twice the frequency (and half the wavelength).^[3] This capability to efficiently generate shorter wavelengths from common laser sources has established BBO as a critical component in a vast array of scientific and industrial applications, from advanced laser systems to cutting-edge microscopy techniques relevant to drug development.

This document provides detailed application notes and protocols for utilizing BBO crystals in SHG, with a focus on practical implementation for researchers and professionals in scientific and pharmaceutical fields.

Key Properties of BBO for Second-Harmonic Generation

The suitability of BBO for SHG is underpinned by a unique combination of physical and optical characteristics. A summary of these key properties is presented in the table below.

Property	Value/Range	Significance in SHG Applications
Transparency Range	190 nm - 3500 nm [1]	Enables SHG for a wide variety of fundamental laser wavelengths, from the near-infrared to the visible spectrum, generating output in the visible and ultraviolet (UV) regions.
Phase-Matching Range	409.6 nm - 3500 nm (Type I) [1] [4]	Allows for efficient SHG over a broad spectral range by tuning the crystal angle to achieve the phase-matching condition.
Nonlinear Coefficient (d_eff)	High (approx. 6x that of KDP) [1]	A higher nonlinear coefficient leads to greater SHG conversion efficiency, meaning more of the fundamental laser power is converted to the second harmonic.
Laser Damage Threshold	>10 J/cm ² @ 1064 nm, 10 ns, 10 Hz [1]	The high damage threshold permits the use of high-intensity laser pulses, which is crucial for achieving high conversion efficiencies in SHG.
Walk-off Angle	Relatively large	This can lead to a spatial separation of the fundamental and second-harmonic beams, which may affect the beam quality and interaction length. Careful experimental design can mitigate this effect. [4]
Hygroscopic Susceptibility	Low [5]	BBO is less susceptible to moisture damage compared to other nonlinear crystals like

KDP, making it easier to handle and maintain. However, protective coatings are still recommended.

Applications of BBO in Second-Harmonic Generation

The versatility of BBO crystals has led to their widespread adoption in numerous applications requiring frequency doubling of laser light.

Frequency Doubling of Solid-State and Ti:Sapphire Lasers

BBO is extensively used for the SHG of common laser systems, including Nd:YAG, Nd:YLF, and Ti:Sapphire lasers.^[1] This allows for the generation of visible and UV wavelengths that are essential for various spectroscopic and material processing applications. For instance, frequency-doubling the 1064 nm output of a Nd:YAG laser produces a green beam at 532 nm, which is widely used in pumping other laser systems and in medical applications. Similarly, the broad tuning range of Ti:Sapphire lasers can be extended into the UV through SHG with BBO, opening up possibilities for high-resolution spectroscopy and photolithography.^[4]

Optical Parametric Oscillators and Amplifiers (OPOs and OPAs)

BBO-based SHG is a key technology in pumping OPOs and OPAs. By frequency doubling a stable, high-power near-infrared laser, a shorter wavelength pump source is created. This pump beam then generates tunable signal and idler beams within the OPO or OPA, providing a broadly tunable coherent light source from the visible to the near-infrared.^[1]

SHG Microscopy for Biomedical and Pharmaceutical Applications

SHG microscopy is a powerful, label-free imaging technique that provides high-contrast images of non-centrosymmetric biological structures.^{[6][7]} This has significant implications for drug

development and biomedical research.

- Collagen Imaging and Fibrosis Assessment: Collagen, a key component of the extracellular matrix, possesses a non-centrosymmetric triple-helix structure that generates a strong SHG signal.[8][9] SHG microscopy allows for the quantitative analysis of collagen organization, which is crucial for studying fibrotic diseases and evaluating the efficacy of anti-fibrotic drugs. [6]
- Pharmaceutical Solids Analysis: In drug development, ensuring the physical stability of amorphous solid dispersions (ASDs) is critical. Crystallization of the active pharmaceutical ingredient (API) can negatively impact bioavailability. SHG microscopy can be used to detect and quantify the presence of crystalline API in an amorphous matrix with high sensitivity, as many crystalline forms of APIs are non-centrosymmetric and thus SHG-active.[10]

Quantitative Data for BBO in SHG

The efficiency of SHG in a BBO crystal is dependent on several factors, including the fundamental wavelength, laser peak power, beam quality, and the phase-matching conditions. The following tables summarize typical conversion efficiencies and phase-matching angles for common laser wavelengths.

Table 1: SHG Conversion Efficiencies for Nd:YAG Lasers[1][4]

Harmonic Generation	Fundamental Wavelength (nm)	Generated Wavelength (nm)	Typical Conversion Efficiency
SHG	1064	532	> 70%
THG (via SHG + SFG)	1064 + 532	355	> 60%
4HG (via SHG of 532 nm)	532	266	> 50%
5HG (via SFG)	1064 + 266	213	Achievable

SFG: Sum-Frequency Generation

Table 2: Type I Phase-Matching Angles for SHG in BBO[11][12]

Fundamental Wavelength (nm)	Second Harmonic Wavelength (nm)	Phase-Matching Angle (θ)
1064	532	22.8°
800	400	29.2°
750	375	31.3°
600	300	41.0°
532	266	47.6°

Note: The exact phase-matching angle can vary slightly depending on the specific Sellmeier equations used for the refractive index calculation.

Experimental Protocols

Protocol 1: General Second-Harmonic Generation with a BBO Crystal

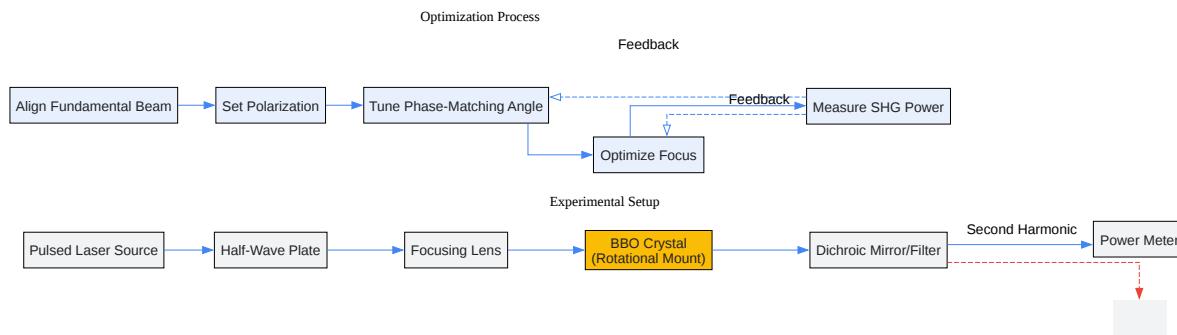
This protocol outlines the fundamental steps for setting up and optimizing an SHG experiment using a BBO crystal.

Materials and Equipment:

- Pulsed laser source (e.g., Nd:YAG, Ti:Sapphire)
- BBO crystal with an appropriate cut for the desired wavelength and phase-matching type, mounted in a rotational stage.[\[3\]](#)
- Optics for beam steering and focusing (mirrors, lenses)
- Half-wave plate for polarization control
- Dichroic mirror or filter to separate the fundamental and second-harmonic beams
- Power meter
- Beam profiler (optional)

- Safety goggles appropriate for the laser wavelengths being used

Procedure:


- Laser Safety: Ensure all laser safety protocols are in place. The generated second-harmonic beam may be in the visible or UV spectrum and can be hazardous.
- Optical Setup:
 - Align the fundamental laser beam through the optical path.
 - Use a half-wave plate to ensure the polarization of the fundamental beam is correct for the chosen phase-matching type (e.g., vertical polarization for Type I SHG).
 - Place the BBO crystal in its rotational mount at the approximate phase-matching angle.
 - Use a lens to focus the beam into the BBO crystal. The focal length should be chosen to achieve the desired intensity without exceeding the crystal's damage threshold.
 - Position a dichroic mirror or filter after the crystal to separate the generated second-harmonic beam from the residual fundamental beam.
 - Place a power meter in the path of the second-harmonic beam to measure the output power.
- Optimization of SHG:
 - With the laser operating at a safe power level, finely adjust the angle of the BBO crystal by rotating the mount to maximize the second-harmonic signal on the power meter. This is the critical phase-matching angle.
 - Optimize the focus of the fundamental beam into the crystal by adjusting the position of the focusing lens.
 - Fine-tune the polarization of the fundamental beam using the half-wave plate to maximize the SHG output.
 - If using a pulsed laser, ensure temporal overlap of the pulses within the crystal.

- Characterization:

- Measure the power of the fundamental beam before the crystal and the second-harmonic beam after separation to calculate the conversion efficiency.
- (Optional) Use a beam profiler to analyze the spatial profile of the generated second-harmonic beam.

Troubleshooting Common Issues:[13][14]

- Low Conversion Efficiency: Check the alignment, phase-matching angle, polarization, and focus. The crystal may not be cut for the correct wavelength.
- Beam Distortion: The walk-off effect in BBO can cause an elliptical beam profile. This can be more pronounced with tight focusing.
- Crystal Damage: Reduce the laser power or increase the beam spot size at the crystal. Ensure the crystal surface is clean.

[Click to download full resolution via product page](#)

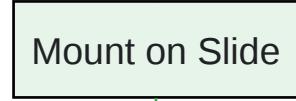
Workflow for a typical SHG experiment using a BBO crystal.

Protocol 2: SHG Microscopy of Collagen in Tissue Samples

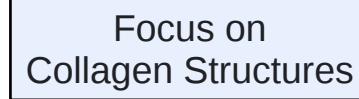
This protocol provides a guide for preparing and imaging collagen in biological tissue samples using SHG microscopy.

Materials and Equipment:

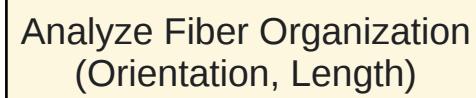
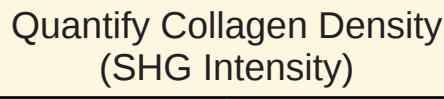
- Multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).
- High numerical aperture (NA) objective lens.
- Forward and/or backward SHG detection channels with appropriate filters.


- Tissue samples (e.g., biopsies, histological sections).
- Microscope slides and coverslips.
- Phosphate-buffered saline (PBS).

Procedure:


- Sample Preparation:
 - For fresh tissue, mount a small section in PBS on a microscope slide and cover with a coverslip.
 - For fixed tissue, standard histological protocols can be used. Paraffin-embedded sections should be deparaffinized and rehydrated before imaging.
 - Ensure the sample is as flat as possible to minimize focus drift during imaging.
- Microscope Setup:
 - Tune the femtosecond laser to a wavelength that is efficiently transmitted through the tissue and generates a strong SHG signal from collagen (typically in the 800-900 nm range).
 - Select an appropriate objective lens. A high NA objective is crucial for efficient signal collection.
 - Configure the detection path for SHG. This typically involves a filter that blocks the fundamental laser wavelength and transmits the second-harmonic signal (at half the excitation wavelength).
- Image Acquisition:
 - Place the sample on the microscope stage and bring the collagen structures into focus.
 - Optimize the laser power to obtain a good signal-to-noise ratio without causing photodamage to the sample.

- Acquire 2D or 3D (z-stack) images of the collagen network.
- Image Analysis:
 - The intensity of the SHG signal can be used to quantify collagen density.
 - Image analysis software can be used to measure parameters such as fiber orientation, length, and straightness to characterize the organization of the collagen network.



Sample Preparation

SHG Imaging

Data Analysis

[Click to download full resolution via product page](#)

Workflow for SHG microscopy of collagen in biological samples.

Conclusion

BBO crystals are indispensable components for a wide range of second-harmonic generation applications. Their excellent nonlinear optical properties and high damage threshold enable efficient frequency conversion of various laser sources. For researchers, scientists, and drug development professionals, BBO-based SHG provides a powerful tool for generating new wavelengths for spectroscopy and material processing, as well as enabling advanced, label-free imaging techniques like SHG microscopy for the quantitative analysis of biological tissues and pharmaceutical materials. By following the detailed protocols and understanding the key properties of BBO, users can effectively harness the capabilities of this versatile crystal for their specific research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. BBO Crystals and Its Applications [shalomeo.com]
- 2. optoscience.com [optoscience.com]
- 3. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 4. lasercomponents.com [lasercomponents.com]
- 5. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 6. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 7. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Second Harmonic Generation Imaging For Fibrosis | Histoindex [histoindex.com]
- 10. "Second Harmonic Generation Microscopy and Raman Microscopy of Pharmace" by Zhengtian Song [docs.lib.purdue.edu]
- 11. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 12. GitHub - QJohn2017/BBO_Crystal: Phase-matching angle (type I) and refractive indices [github.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unlocking New Frequencies: Applications of BBO Crystals in Second-Harmonic Generation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081209#applications-of-bbo-in-second-harmonic-generation-shg>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com